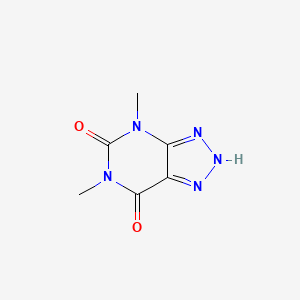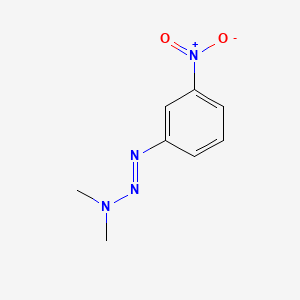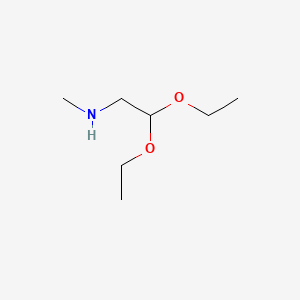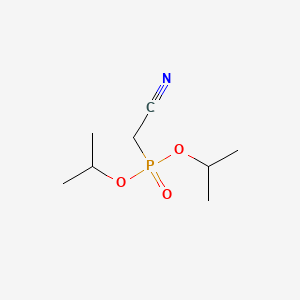
1,3-Dimethyl-8-azaxanthin
Übersicht
Beschreibung
1,3-Dimethyl-8-azaxanthin (HDAX) is a derivative of 8-azaxanthine, a compound structurally related to xanthines like caffeine and theophylline. The molecular structure of HDAX has been determined using X-ray diffraction, revealing that it exists as the N8-H tautomer in the solid state and forms hydrogen-bonded dimers . This compound and its analogues have been studied for their potential as adenosine receptor antagonists, with modifications at the N8 or N7 positions affecting their affinity for these receptors .
Synthesis Analysis
The synthesis of 1,3-dimethyl-8-azaxanthin derivatives has been explored in the context of their interaction with adenosine receptors. Substituents at the N8 or N7 positions have been varied to study their impact on receptor affinity. For example, the introduction of a methyl group at the N8 position of 8-azatheophylline restored antagonistic activity at A2 receptors .
Molecular Structure Analysis
The crystal and molecular structure of HDAX monohydrate has been determined, showing that it exhibits the N8-H tautomer in the solid state. Molecular orbital calculations suggest that the most stable tautomer for the neutral compounds is N7-H, but the N8-H tautomer is stabilized in the solid state due to hydrogen bonding . Additionally, the crystal structures of related compounds, such as 3-methyl-8-azaxanthine, have been analyzed, showing that the free base exists as the N(8) tautomer .
Chemical Reactions Analysis
HDAX and its derivatives undergo various photochemical reactions. For instance, photolysis of 1,3,7-trimethyl-8-azaxanthine in the presence of alkylamines results in the formation of 6-alkylamino-5-methylamino-1,3-dimethyluracils, while irradiation in methanol yields 5-hydroxy-6-methoxy-1,3-dimethyluracil . These reactions demonstrate the reactivity of 8-azaxanthine derivatives under light exposure and the potential for nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of HDAX are influenced by its molecular structure and the ability to form hydrogen-bonded dimers. The stabilization energy of the hydrogen-bonded dimer (HDAX·H2O)2 has been calculated to be -19.76 kcal/mol, which supports the solid-state preference for the N8-H tautomer . The basicity of the N(8) site in the triazole system of related compounds has been shown to be significant, as evidenced by its ability to coordinate with metal ions in a metal complex .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Structural Analysis
- The interaction of derivatives of 1,3-dimethyl-8-azaxanthine with divalent metal cations like Mn, Co, Ni, Zn, and Cd in aqueous media leads to the formation of complexes that have been analyzed for their crystal structure and second-sphere interactions. These studies reveal detailed hydrogen bonding networks and provide insights into the coordination chemistry of these compounds, suggesting their potential applications in designing new materials with specific chemical properties (Maldonado et al., 2009).
Computational Chemistry and Theoretical Studies
- Ab initio and density functional theory (DFT) methods have been employed to study the hydrogen bonding patterns in complexes of 1,3-dimethyl-8-azaxanthine with various metals. These computational studies offer an important physicochemical insight into the interaction mechanisms of these compounds, showing their potential for application in the fields of computational chemistry and material science (Deepa et al., 2011).
Biological Evaluations and Applications
- The fluorescence emission properties of 8-azaxanthine and its derivatives have been examined, showing that these compounds are highly fluorescent in aqueous media. This characteristic makes them good candidates for fluorescent probes in enzymatic, receptor binding, and nucleic acid systems, suggesting their applicability in biochemistry and molecular biology research (Mędza et al., 2009).
Pharmaceutical and Environmental Implications
- Research on the synthesis, characterization, and evaluation of azo dye ligands containing 1,3-dimethylxanthine demonstrates the potential of these compounds for detecting metal ions and exhibiting biological activity against bacteria and fungi. These findings highlight the possible application of 1,3-dimethyl-8-azaxanthin derivatives in environmental monitoring and pharmaceutical development (Mohammed et al., 2022).
Eigenschaften
IUPAC Name |
4,6-dimethyl-2H-triazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c1-10-4-3(7-9-8-4)5(12)11(2)6(10)13/h1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKBPNLSRKSFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NNN=C2C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177318 | |
| Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-azaxanthin | |
CAS RN |
2278-15-1 | |
| Record name | 4,6-Dimethyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2278-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002278151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-8-azaxanthin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-8-azaxanthin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIMETHYL-1H-V-TRIAZOLO(4,5-D)PYRIMIDINE-5,7(4H,6H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)

![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)





![3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-](/img/structure/B1329609.png)
